Dioxane dibromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-dioxane;molecular bromine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLTUUJDCNTTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.BrBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935070 | |
| Record name | Bromine--1,4-dioxane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-39-7 | |
| Record name | 1,4-Dioxane, compd. with bromine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxane dibromide | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Bromine--1,4-dioxane (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromine - 1,4-Dioxane Complex | |
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Synthetic Methodologies and Preparation of Dioxane Dibromide
Established Laboratory Protocols for Dioxane Dibromide Synthesis
The synthesis of this compound is a straightforward laboratory procedure involving the direct reaction of 1,4-dioxane (B91453) with bromine. The established protocol is based on the formation of a stable, orange-colored solid charge-transfer complex. beilstein-journals.org
A widely followed laboratory procedure involves a slight modification of earlier reported methods. beilstein-journals.org The synthesis begins with the dropwise addition of liquid bromine to ice-cold 1,4-dioxane while maintaining continuous stirring. rjpbcs.combeilstein-journals.org The reaction is exothermic, and cooling is necessary to control the reaction rate and ensure the stable formation of the complex. Upon the addition of bromine, an orange solid precipitate of this compound appears. rjpbcs.combeilstein-journals.org After the complete addition of bromine, the reaction mixture is typically stirred for an additional period, for instance, two hours at room temperature, to ensure the reaction goes to completion. beilstein-journals.org
The resulting solid product is then isolated through filtration. To purify the complex, it is washed with fresh dioxane to remove any unreacted starting materials. rjpbcs.combeilstein-journals.org Finally, the orange product is dried under reduced pressure in a desiccator to yield the pure this compound complex. beilstein-journals.org Following this protocol, a yield of approximately 65% can be achieved. beilstein-journals.org
Table 1: Laboratory Synthesis Protocol for this compound
| Parameter | Details | Reference |
|---|---|---|
| Reactants | Bromine, 1,4-Dioxane | beilstein-journals.org |
| Reaction Conditions | Bromine is added dropwise to ice-cold 1,4-dioxane with stirring. | rjpbcs.combeilstein-journals.org |
| Post-Addition | The mixture is kept at room temperature for 2 hours. | beilstein-journals.org |
| Product Appearance | An orange-colored solid. | beilstein-journals.org |
| Work-up | The solid is filtered, washed with dioxane, and dried under reduced pressure. | beilstein-journals.org |
| Reported Yield | 65% | beilstein-journals.org |
Optimization Strategies for Yield and Purity in this compound Preparation
Optimizing the synthesis of this compound primarily focuses on maximizing the yield of the complex and ensuring its purity for subsequent reactions. Reaction optimization can target various outcomes, from product yield and purity to economic and environmental improvements. acs.org Key strategies involve controlling the stoichiometry of the reactants and implementing effective purification methods.
A crucial factor in driving the reaction to completion is the molar ratio of the reactants. For related complexes, such as the dioxane-bromine chloride complex, using a slight excess of either dioxane or the halogen source is a common strategy to ensure the complete formation of the desired complex. google.com This principle can be applied to the synthesis of this compound to potentially increase the conversion of the limiting reagent.
The purity of the final product is critical, as impurities can lead to undesirable side reactions in its applications. The work-up and purification steps are therefore essential for obtaining a high-purity reagent. The process of washing the filtered solid with cold 1,4-dioxane helps to remove unreacted bromine and other soluble impurities. rjpbcs.combeilstein-journals.org Subsequent drying under reduced pressure is vital to remove residual solvent, which could interfere with moisture-sensitive applications. beilstein-journals.org The efficacy of using this compound in solvent-free bromination reactions highlights the importance of its purity; the use of the pure, solid reagent minimizes the formation of byproducts that are often observed when bromination is carried out with other reagents in organic solvents. beilstein-journals.orgnih.gov
Table 2: Strategies for Optimizing Yield and Purity
| Parameter | Optimization Strategy | Expected Outcome | Reference |
|---|---|---|---|
| Reactant Stoichiometry | Use a slight excess of one reactant (e.g., dioxane) to ensure complete conversion of the other. | Maximization of complex formation and increased yield. | google.com |
| Temperature Control | Maintain ice-cold temperature during the addition of bromine. | Controlled reaction rate, prevention of bromine loss through vaporization, and stable complex formation. | rjpbcs.combeilstein-journals.org |
| Purification | Wash the filtered solid product with cold 1,4-dioxane. | Removal of unreacted starting materials and soluble impurities. | beilstein-journals.org |
| Drying | Dry the final product thoroughly under reduced pressure. | Removal of residual solvent, ensuring a pure and stable solid reagent. | beilstein-journals.org |
Advancements in Practical Synthesis and Handling of this compound
Recent advancements related to this compound have centered on its practical application as a safer and more convenient brominating agent, as well as improving the environmental footprint of the reactions in which it is used.
The most significant advantage of this compound is that it is a stable, crystalline, orange solid with a melting point of 61–62 °C. beilstein-journals.orgresearchgate.net This contrasts sharply with elemental bromine, which is a volatile, corrosive, and hazardous liquid, making it difficult to handle and measure accurately. tandfonline.com As a solid, this compound can be easily weighed and handled, allowing for the use of precise stoichiometric amounts in reactions. beilstein-journals.orgnih.gov This avoids the use of excess reagent and simplifies experimental procedures. beilstein-journals.org
A major advancement in its use is the development of solvent-free reaction protocols. researchgate.nettandfonline.com this compound has proven to be highly effective for the bromination of various organic compounds, such as coumarins and other aromatic systems, under solvent-free conditions. beilstein-journals.orgtandfonline.com These methods are operationally simple, often requiring just the mixing of the solid reagent with the neat substrate at ambient temperature. tandfonline.com This approach not only enhances reaction rates and yields but also eliminates the need for toxic organic solvents, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov
In terms of handling and stability, this compound is relatively stable and can be stored for several months in a refrigerator below 0 °C. beilstein-journals.org However, it is known to be hygroscopic and should be protected from moisture, as it can hydrolyze. vulcanchem.comfishersci.com When used in reactions, it is important to conduct the procedure in a fume hood to safely vent the hydrogen bromide gas that is liberated. beilstein-journals.org
Advanced Mechanistic Investigations of Dioxane Dibromide Mediated Transformations
Elucidation of the Dioxane Dibromide Complex Structure and Electronic Nature
The this compound complex is a solid, orange-colored compound formed from the interaction between 1,4-dioxane (B91453) and molecular bromine. researchgate.netresearchgate.net Its utility as a brominating agent stems from the unique structural and electronic properties that arise from this complexation.
The distinct orange color of the this compound complex is attributed to a charge-transfer (CT) transition occurring between the dioxane molecule and the bromine molecule. beilstein-journals.orgresearchgate.netbeilstein-journals.org This phenomenon is a key indicator of the electronic interaction between the two components. In this complex, dioxane acts as an electron donor and bromine as an electron acceptor. Spectroscopic studies, particularly in the UV-visible range, reveal absorption bands that are not present in the spectra of either dioxane or bromine alone. marquette.edu These new bands are characteristic of the energy required to move an electron from a high-energy orbital in the donor (dioxane) to a low-energy orbital in the acceptor (bromine), confirming the presence of a charge-transfer interaction. marquette.edunih.gov
The formation of the complex significantly perturbs the geometry of the bromine molecule. marquette.edu X-ray crystallographic studies have provided precise measurements of the interatomic distances within the complex. beilstein-journals.orgresearchgate.net It has been reported that the Br-Br bond length in the this compound complex is elongated compared to that in an isolated bromine molecule. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov This elongation is a direct consequence of the charge-transfer interaction, where electron density is partially transferred from the dioxane oxygen atoms to the antibonding (σ*) orbital of the bromine molecule. This influx of electron density into an antibonding orbital weakens and lengthens the Br-Br covalent bond. semanticscholar.org The result is a slightly polarized bromine molecule, which enhances its electrophilic character. beilstein-journals.orgresearchgate.netnih.gov
| Compound | Br-Br Bond Length (nm) | Reference |
|---|---|---|
| Molecular Bromine (Br₂) | 0.228 | beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov |
| This compound (C₄H₈O₂·Br₂) | 0.231 | beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov |
Spectroscopic Evidence for Charge-Transfer Interactions in this compound
Detailed Reaction Mechanisms of this compound as an Electrophilic Brominating Agent
The enhanced electrophilicity of the bromine in the this compound complex makes it an effective reagent for electrophilic bromination reactions. The specific mechanistic pathway often depends on the nature of the substrate being brominated.
For many electrophilic substitution and addition reactions, the attacking electrophile derived from the this compound complex is considered to be a slightly polarized, neutral bromine molecule. beilstein-journals.orgresearchgate.netnih.gov The polarization, induced by the complexation with dioxane, makes one bromine atom slightly positive (electrophilic) and the other slightly negative. This polarized molecule can then be attacked by an electron-rich substrate, such as an activated aromatic ring or an alkene. semanticscholar.org The dioxane unit, having served its purpose of polarizing the bromine molecule, is displaced during the reaction. This pathway avoids the formation of highly energetic, free bromonium ions (Br+) and is common in the bromination of various organic compounds. researchgate.netsemanticscholar.org
In the electrophilic addition of this compound to alkenes, the reaction mechanism often proceeds through the formation of a cyclic bromonium ion intermediate. researchgate.netbeilstein-journals.orgthieme-connect.de The polarized bromine molecule is attacked by the π-electrons of the alkene double bond, leading to the formation of a three-membered ring containing the two carbon atoms and a bromine atom. researchgate.netbeilstein-journals.orglumenlearning.com This intermediate is known as a bromonium ion.
The formation of this cyclic intermediate has been confirmed in reactions with substrates like coumarins, where the subsequent steps are dictated by the stability of potential carbocations. researchgate.netresearchgate.netbeilstein-journals.org The bromonium ion can undergo ring-opening upon attack by a nucleophile (such as the bromide ion, Br⁻). thieme-connect.de Alternatively, if the substrate structure allows for the stabilization of a positive charge (e.g., through resonance or inductive effects from substituents), the bromonium ion can open to form a more stable carbocationic intermediate. researchgate.netbeilstein-journals.org This carbocation is then typically quenched by a nucleophile or undergoes elimination to form the final product. researchgate.net
| Intermediate | Description | Typical Reaction Type | Reference |
|---|---|---|---|
| Polarized Bromine Molecule | A neutral Br₂ molecule with an induced dipole moment (Brᵟ⁺-Brᵟ⁻) due to complexation. | Electrophilic Aromatic Substitution | beilstein-journals.orgresearchgate.netsemanticscholar.org |
| Cyclic Bromonium Ion | A three-membered ring formed by the addition of a positive bromine atom across a C=C double bond. | Electrophilic Addition to Alkenes | researchgate.netbeilstein-journals.orgthieme-connect.de |
| Carbocationic Intermediate | A species with a positively charged carbon atom, formed by the opening of a bromonium ion. | Electrophilic Addition/Substitution (with stabilizing groups) | researchgate.netbeilstein-journals.org |
The fundamental reason for the enhanced reactivity of this compound lies in the flow of electron density between the two constituent molecules. beilstein-journals.orgresearchgate.net Theoretical studies and experimental evidence indicate that upon complex formation, electron density flows from the lone pair of nonbonding occupied orbitals of the dioxane oxygen atoms to the unoccupied antibonding orbitals of the bromine molecule. beilstein-journals.orgnih.govsemanticscholar.org This transfer has a dual effect: it weakens and polarizes the Br-Br bond, as previously discussed, and it increases the electrophilic character of the bromine atoms. beilstein-journals.orgresearchgate.net By drawing electron density away from the bromine molecule, the dioxane effectively makes the bromine a better electron acceptor, thus enhancing its electrophilicity and its reactivity toward nucleophilic substrates. researchgate.netnih.govsemanticscholar.org
Computational and Theoretical Studies of Dioxane Dibromide Reactivity
Quantum Chemical Calculations on Dioxane Dibromide Electronic Structure
Quantum chemical calculations offer a microscopic view of the electronic characteristics of a molecule. For this compound, these calculations reveal how the distribution of electrons influences its stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. udel.eduethz.ch In the case of the this compound complex, the interaction involves the transfer of electron density from the oxygen atoms of dioxane to the bromine molecule.
Theoretical calculations indicate that when 1,4-dioxane (B91453) forms a complex with bromine, there is a transfer of electron density from the non-bonding occupied orbitals of the oxygen atoms to the antibonding sigma orbital (σ*) of the Br-Br bond. researchgate.net This interaction leads to a slight elongation and polarization of the Br-Br bond. semanticscholar.orgbeilstein-journals.org The Br-Br bond length in the complex is calculated to be approximately 2.31 Å (or 0.231 nm), which is slightly longer than the 2.28 Å (or 0.228 nm) bond length in an isolated bromine molecule. semanticscholar.orgbeilstein-journals.org This weakening of the Br-Br bond enhances the electrophilicity of the bromine molecule, making it a more effective brominating agent. beilstein-journals.orgresearchgate.net
The interaction energy between 1,4-dioxane and a single bromine molecule has been computed using high-level theoretical methods. These calculations provide a quantitative measure of the stability of the complex.
| Computational Method | Interaction Energy (kcal/mol) | Reference |
|---|---|---|
| MP2 | ~4 to 5 | researchgate.net |
| CBS-QB3 | ~4 to 5 | researchgate.net |
The analysis of frontier orbitals is crucial for understanding reaction pathways. For instance, in electrophilic substitution reactions involving this compound, the HOMO of the substrate molecule interacts with the LUMO (the Br-Br σ* orbital) of the polarized bromine in the complex. The energy gap between the interacting orbitals and their spatial overlap are key factors determining the reaction rate. udel.edu
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, providing insights into atomic charges. iau.ir This analysis helps in understanding the electrostatic interactions and the reactive sites within a molecule.
In the this compound complex, the formation of the complex involves a charge transfer from the dioxane molecule to the bromine molecule. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can quantify this charge distribution. semanticscholar.org The oxygen atoms in dioxane act as electron donors, leading to a partial positive charge on the dioxane moiety and a corresponding partial negative charge distributed across the bromine molecule. researchgate.net
This polarization is critical for the reactivity of the complex. The slightly polarized bromine molecule, with one bromine atom being more electrophilic, is the key attacking species in reactions like the bromination of aromatic compounds. semanticscholar.orgbeilstein-journals.org Computational studies on similar systems, for example, investigating palladium-catalyzed reactions in 1,4-dioxane as a solvent, have shown how NPA can reveal meaningful differences in charge distribution on reacting atoms in transition states, which in turn explains the reaction outcomes. acs.org The calculation of partial charges on reacting atoms and intermediates provides a quantitative basis for mechanistic proposals. beilstein-journals.org
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, σ* Orbitals)
Theoretical Modeling of Reaction Pathways and Transition States
Computational modeling allows for the mapping of potential energy surfaces for a chemical reaction, identifying stable intermediates and the high-energy transition states that connect them. This provides a detailed, step-by-step picture of the reaction mechanism.
For reactions involving this compound, such as the electrophilic bromination of heterocyclic compounds, theoretical calculations have been employed to elucidate the mechanism. semanticscholar.org The process is modeled starting from the reactants (the substrate and the this compound complex), proceeding through a transition state, to the final products. semanticscholar.org
The generally accepted mechanism for electrophilic aromatic bromination involves the formation of a high-energy intermediate known as a σ-complex or arenium ion. Computational studies can locate the transition state leading to this intermediate. semanticscholar.org The geometry of the transition state and its associated energy barrier (activation energy) can be calculated using methods like DFT. semanticscholar.org For example, in the bromination of thieno[3,2-b]benzofuran with this compound, calculations at the B3LYP/6-31G* level of theory were used to optimize the geometries of stationary points and locate transition states. semanticscholar.org
Analogous theoretical studies on the reactions of halogen atoms with 1,4-dioxane have revealed complex, multi-step mechanisms. The reaction of atomic bromine with 1,4-dioxane is proposed to proceed via an addition-elimination mechanism involving several intermediates. nih.govresearchgate.net A key, rate-determining step in this process was identified computationally as the conformational change of a Br-dioxane adduct from a chair to a boat form. nih.gov Such detailed mechanistic insights, derived from theoretical modeling, are crucial for rationalizing experimental observations.
Elucidation of Reaction Kinetics and Thermodynamics using Computational Approaches
Beyond mapping reaction pathways, computational methods can provide quantitative data on the kinetics (reaction rates) and thermodynamics (energy changes) of a reaction.
The kinetics of a reaction can be explored using Transition State Theory (TST), which relates the rate constant of a reaction to the activation energy. Computational studies on the reaction of atomic bromine with 1,4-dioxane have successfully used this approach. The calculated rate coefficients, based on energies from high-level methods like CCSD(T), were found to be in excellent agreement with experimental values. nih.gov
Calculated vs. Experimental Rate Coefficients for the Reaction of Br with 1,4-Dioxane nih.gov
| Parameter | Calculated (Theoretical) | Experimental |
|---|---|---|
| Arrhenius Equation | k(T) = 5.6 x 10-11exp[-26.6 kJ mol-1/(RT)] | k(T) = (1.4 ± 1.0) x 10-11exp[(-23.0 ± 1.8) kJ mol-1/(RT)] |
*Rate coefficients are in units of cm3 molecule-1 s-1.
Similarly, for the reaction of atomic chlorine with 1,4-dioxane, computational chemistry was used to rationalize the experimental kinetic data, indicating that the initial barrier-less association between the chlorine atom and dioxane is the rate-determining step. researchgate.net These studies highlight how computational approaches can not only support but also explain experimental kinetic and thermodynamic findings, providing a comprehensive understanding of the reactivity of dioxane-halogen systems.
Spectroscopic and Advanced Analytical Characterization in Dioxane Dibromide Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Confirmation and Mechanistic Inference
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and plays a pivotal role in confirming the products of reactions involving dioxane dibromide. For instance, in the bromination of aromatic compounds, ¹H NMR and ¹³C NMR are routinely used to determine the regioselectivity of the reaction by analyzing the chemical shifts and coupling constants of the protons and carbons in the resulting brominated products.
The utility of NMR extends beyond simple product confirmation to the inference of reaction mechanisms. For example, in the bromination of 3-methoxy-N-methyl-N-isobutylbenzamide with this compound, the structure of the resulting 2,4,6-tribromo-3-methoxy-N-methyl-N-isobutylbenzamide was unequivocally confirmed using ¹H NMR, ¹³C NMR, and 2D-NMR techniques. Similarly, the synthesis of vicinal dibromides from alkenes using this compound relies on NMR to verify the anti-addition mechanism, which is characteristic of such reactions.
Furthermore, NMR has been instrumental in studying the kinetics and mechanisms of electrophilic substitution reactions on activated aromatic rings. By monitoring the reaction progress over time using NMR, researchers can gain insights into the rate-determining steps and the intermediates involved. In studies of the bromination of phenols and anilines, NMR data has been crucial in understanding the role of the dioxane-bromine complex as the active brominating species.
Table 1: Representative ¹H and ¹³C NMR Data for a Product of this compound Bromination
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.85 | s | - | Aromatic-H |
| ¹H | 3.90 | s | - | OCH₃ |
| ¹H | 3.30 | t | 7.5 | N-CH₂ |
| ¹H | 2.90 | s | - | N-CH₃ |
| ¹H | 2.10 | m | 6.8 | CH |
| ¹H | 0.95 | d | 6.8 | CH₃ |
| ¹³C | 168.0 | - | - | C=O |
| ¹³C | 155.0 | - | - | C-O |
| ¹³C | 135.0 | - | - | C-Br |
| ¹³C | 130.0 | - | - | C-H |
| ¹³C | 115.0 | - | - | C-N |
| ¹³C | 60.0 | - | - | N-CH₂ |
| ¹³C | 40.0 | - | - | N-CH₃ |
| ¹³C | 28.0 | - | - | CH |
| ¹³C | 20.0 | - | - | CH₃ |
Note: This is a representative table compiled from typical chemical shifts for a substituted aromatic amide and does not represent a specific molecule from the cited literature.
Vibrational Spectroscopy (Infrared and Raman) in Probing this compound Complexes and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular vibrations and, consequently, the structure and bonding within this compound and its complexes. The dioxane-dibromide complex itself exhibits characteristic vibrational modes that are sensitive to its environment and interactions with other molecules.
IR spectroscopy is particularly useful for identifying the functional groups present in the starting materials and products of reactions involving this compound. The formation of the dioxane-bromine complex can be monitored by observing changes in the C-O-C stretching vibrations of the dioxane ring. In the bromination of ketones, the disappearance of the C=C stretch of the enol or enolate intermediate and the appearance of a C-Br stretching vibration in the product are readily monitored by IR spectroscopy.
Raman spectroscopy complements IR by providing information about non-polar bonds and symmetric vibrations. The Br-Br stretching vibration in the dioxane-dibromine complex is Raman active and its frequency can shift upon complexation, providing insight into the nature of the intermolecular interactions. These spectroscopic techniques are crucial for understanding the charge-transfer nature of the dioxane-dibromide complex.
Electronic Absorption and Emission Spectroscopy for Charge-Transfer Complex Studies
Electronic absorption and emission spectroscopy, primarily UV-Visible spectroscopy, are powerful tools for investigating the formation and properties of charge-transfer (CT) complexes, such as the one formed between dioxane and bromine. The formation of the dioxane-dibromide complex is accompanied by the appearance of a new, intense absorption band in the UV-Vis spectrum, which is not present in the spectra of either dioxane or bromine alone. This new band is attributed to the charge-transfer transition from the electron-donating dioxane to the electron-accepting bromine molecule.
The position and intensity of the CT band can provide quantitative information about the thermodynamics of complex formation. By studying the changes in the absorbance of the CT band as a function of concentration and temperature, the equilibrium constant and enthalpy of formation for the dioxane-dibromide complex can be determined. These studies have been fundamental in characterizing the stability and electronic structure of this important reagent.
High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of molecules, making it invaluable for the structural elucidation of products from reactions involving this compound. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound.
In the context of this compound chemistry, HRMS is used to confirm the incorporation of bromine atoms into the product molecules. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, facilitating the identification of brominated compounds. For example, in the synthesis of novel heterocyclic compounds via bromination-cyclization reactions using this compound, HRMS is critical for confirming the elemental composition of the final products and distinguishing between potential isomers.
Diverse Synthetic Applications of Dioxane Dibromide in Organic Chemistry
Regioselective and Stereoselective Bromination Methodologies
Dioxane dibromide serves as an effective brominating agent, enabling selective transformations that are often challenging with elemental bromine or other brominating reagents. Its solid nature and controlled reactivity contribute to cleaner reactions with higher yields and selectivity.
Selective Bromination of Coumarin (B35378) Systems under Solvent-Free Conditions
A significant application of this compound is the regioselective bromination of coumarin derivatives under solvent-free conditions. nih.govbeilstein-journals.org This method provides an efficient and environmentally friendly protocol for the synthesis of brominated coumarins, which are important precursors for various pharmaceuticals and biologically active molecules. beilstein-journals.org The reaction is typically carried out by mixing the substituted coumarin with solid this compound at room temperature. beilstein-journals.orgresearchgate.net
The regioselectivity of the bromination is highly dependent on the electronic nature and position of the substituents on the coumarin ring. nih.govbeilstein-journals.org For instance, unsubstituted coumarin undergoes electrophilic addition of bromine across the C3-C4 double bond to yield the corresponding vicinal anti-dibromide. researchgate.net In contrast, coumarins bearing electron-donating groups at the C4 or C7 positions undergo vinylic substitution at the C3 position. researchgate.net The presence of an electron-donating group stabilizes the carbocation intermediate formed at C4, facilitating the subsequent elimination of a proton from C3. beilstein-journals.org However, coumarins with electron-withdrawing groups are generally unreactive towards this compound under these conditions. researchgate.net
This solvent-free approach offers several advantages, including operational simplicity, rapid reaction times, and high yields of the desired products. nih.govtandfonline.com The efficacy of this protocol has been well-established for a variety of substituted coumarins. nih.govbeilstein-journals.org
Table 1: Solvent-Free Bromination of Substituted Coumarins with this compound
| Substrate | Molar Equiv. of DD | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| Unsubstituted Coumarin | 1.0 | 3,4-Dibromo-3,4-dihydrocoumarin | 0.5 | 83 |
| 4-Methylcoumarin | 1.0 | 3-Bromo-4-methylcoumarin | 2.0 | 85 |
| 7-Methoxycoumarin | 1.2 | 3-Bromo-7-methoxycoumarin | 2.0 | 79 |
| 4,7-Dimethylcoumarin | 1.2 | 3-Bromo-4,7-dimethylcoumarin | 3.0 | 79 |
| 7-Hydroxy-4-methylcoumarin | 1.2 | 3-Bromo-7-hydroxy-4-methylcoumarin | 3.0 | 84 |
Data sourced from multiple studies. researchgate.net
α-Bromination of Substituted Acetophenones and Other Carbonyl Derivatives
This compound has been successfully employed for the selective α-bromination of substituted acetophenones and other carbonyl compounds. kaust.edu.sa This reaction provides a convenient route to α-bromo ketones, which are valuable intermediates in organic synthesis. The use of this compound offers a milder alternative to traditional brominating agents. kaust.edu.sacolab.ws
In a typical procedure, the carbonyl compound is treated with this compound, often in a suitable solvent like dioxane at room temperature. beilstein-journals.org Research has also explored the use of this compound in conjunction with silica (B1680970) gel under microwave irradiation, which can lead to selective α-bromination. kaust.edu.saarabjchem.org This method can be highly efficient for the side-chain bromination of acetophenones. researchgate.net The reactivity and selectivity of the bromination can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring of the acetophenone (B1666503). kaust.edu.sa
Stereoselective Formation of Vicinal Dibromides via Electrophilic Addition
This compound is a highly effective reagent for the stereoselective synthesis of vicinal dibromides through the electrophilic addition of bromine to alkenes. tandfonline.com This reaction proceeds with high anti-diastereoselectivity, a consequence of the formation of a cyclic bromonium ion intermediate. beilstein-journals.orgresearchgate.net The reaction is often carried out under solvent-free conditions, providing a green and operationally simple method for the preparation of these important synthetic intermediates. tandfonline.com
The versatility of this method is demonstrated by its application to a wide range of alkenes, including both electron-rich and electron-deficient systems. beilstein-journals.org For example, the reaction of ethyl cinnamate (B1238496) with this compound yields the corresponding vicinal anti-dibromide as the major product. tandfonline.com A notable feature of this protocol is its ability to selectively brominate an isolated double bond in the presence of a conjugated one by carefully controlling the stoichiometry of the reagent. tandfonline.com The high yields, purity of the products, and excellent selectivity make this a valuable preparative method. tandfonline.com
Regioselective Electrophilic Aromatic Ring Bromination
The regioselective bromination of aromatic rings is a fundamental transformation in organic synthesis, and this compound has proven to be a valuable reagent for this purpose. tandfonline.comtandfonline.com It allows for the highly regioselective ring bromination of a variety of aromatic compounds under solvent-free conditions, yielding products in high yields and purity. tandfonline.comresearchgate.net
A key advantage of using this compound is the excellent control over the degree of bromination, which can be achieved by using a calculated stoichiometric amount of the reagent. tandfonline.com This is a significant improvement over many traditional bromination methods that often lead to overbromination. tandfonline.com For instance, the bromination of phenol (B47542) and anisole (B1667542) can be controlled to produce the 2,4-dibromo derivatives without further bromination, even with an excess of the reagent. tandfonline.com The reagent also demonstrates a tolerance for various functional groups. tandfonline.comtandfonline.com In the case of substrates with multiple aromatic rings, such as phenyl benzoate, the more electron-rich ring undergoes preferential bromination. tandfonline.com
Table 2: Regioselective Aromatic Bromination with this compound
| Substrate | Molar Equiv. of DD | Product(s) | Ratio |
|---|---|---|---|
| 2-Aminobenzoic acid | >2.0 | 2-Amino-3,5-dibromobenzoic acid / 2,4,6-Tribromoaniline | 45:55 |
| 2-Hydroxybenzoic acid | >6.0 | 5-Bromo-2-hydroxybenzoic acid / 3,5-Dibromo-2-hydroxybenzoic acid / 2,4,6-Tribromophenol | 23:61:16 |
| Phenyl benzoate | 1.0 | 4-Bromophenol (after hydrolysis) | Exclusive product |
Data sourced from a study on regioselective aromatic electrophilic bromination. tandfonline.com
This compound as a Versatile Reagent in Heterocyclic Compound Synthesis
Beyond its role in bromination reactions, this compound also serves as a key reagent in the synthesis of important heterocyclic scaffolds.
Oxidative Cyclization for Benzimidazole (B57391) Synthesis
This compound has been identified as a mild and efficient reagent for the synthesis of 2-substituted-1H-benzo[d]imidazoles through the oxidative cyclization of o-phenylenediamine (B120857) and various aldehydes. researchgate.netrjpbcs.com This method presents a convenient and facile approach for constructing the benzimidazole ring system, which is a prevalent structural motif in many biologically active compounds. researchgate.netrjpbcs.com
The reaction proceeds by treating a mixture of o-phenylenediamine and an aldehyde with this compound, where the reagent acts as an oxidizing agent. rjpbcs.com The choice of solvent can influence the reaction, with acetonitrile (B52724) often being the solvent of choice, leading to excellent yields. rjpbcs.com This methodology avoids the harsh conditions, such as high temperatures and the use of hazardous reagents, that are often associated with other methods for benzimidazole synthesis. rjpbcs.comias.ac.in
Conversion of 1,3-Disubstituted Thioureas to Guanidine (B92328) Derivatives
This compound serves as an effective oxidant for the conversion of 1,3-disubstituted thioureas into both symmetrical and non-symmetrical guanidine derivatives. isca.me This transformation is typically achieved by reacting the thiourea (B124793) with various amines in the presence of this compound. isca.me Research has demonstrated that employing ultrasound conditions can lead to quantitative yields and reduced reaction times. isca.me This method has also been successfully extended to the synthesis of protected guanidine derivatives. isca.me
The general reaction involves the activation of the thiourea by this compound, facilitating the subsequent nucleophilic attack by an amine to form the guanidine product. lookchemmall.comthieme-connect.de The use of a tertiary amine, such as triethylamine, often accelerates the desulfurization process. lookchemmall.com This approach is applicable to a wide array of di-, tri-, and tetra-substituted guanidines. lookchemmall.com
Table 1: Synthesis of Guanidine Derivatives using this compound
| Thiourea Reactant | Amine Reactant | Product | Yield (%) | Reference |
| 1,3-Diphenylthiourea | Aniline | 1,2,3-Triphenylguanidine | High | isca.me |
| 1,3-Di-p-tolylthiourea | p-Toluidine | 1,2,3-Tri-p-tolylguanidine | High | isca.me |
| 1,3-Dibenzylthiourea | Benzylamine | 1,2,3-Tribenzylguanidine | High | isca.me |
One-Step Synthesis of 2-Aminothiazoline Derivatives
A significant application of this compound is in the one-step synthesis of 2-aminothiazoline derivatives. tandfonline.comtandfonline.com This method involves the condensation of p-R-acetophenones, this compound, and N,N'-dialkylthioureas. tandfonline.comtandfonline.com A key advantage of this approach is that it circumvents the need to handle lachrymatory ω-halogenated acetophenones, which are common intermediates in traditional syntheses of these compounds. tandfonline.com
The reaction proceeds by the in situ formation of the ω-bromoacetophenone intermediate through the reaction of the acetophenone with this compound. tandfonline.com This is immediately followed by the addition of the N,N'-bis-substituted thiourea, leading to the formation of the 2-aminothiazoline ring system. tandfonline.com This one-pot procedure has been shown to be competitive with traditional methods, with reported yields in the range of 57–70%. tandfonline.comtandfonline.com
Table 2: One-Step Synthesis of 2-Aminothiazoline Derivatives
| Acetophenone Derivative | N,N'-Dialkylthiourea | Product | Yield (%) | Reference |
| Acetophenone | N,N'-Dimethylthiourea | N-[4-Phenyl-3-methyl-2,3-dihydro-1,3-thiazol-2-yliden]-N-methylamine | 64.8 | tandfonline.com |
| Acetophenone | N,N'-Diethylthiourea | N-[4-Phenyl-3-ethyl-2,3-dihydro-1,3-thiazol-2-yliden]-N-ethylamine | 67.7 | tandfonline.com |
| 4'-Bromoacetophenone | N,N'-Dimethylthiourea | N-[4-(4-Bromophenyl)-3-methyl-2,3-dihydro-1,3-thiazol-2-yliden]-N-methylamine | ~60 | tandfonline.comtandfonline.com |
Synthesis of Brominated Pyridine (B92270) Derivatives
This compound is also utilized in the bromination of pyridine and its derivatives. chempanda.com The bromination of pyridines that are not strongly activated can be challenging and often requires forcing conditions. chempanda.com this compound provides a method for achieving this transformation. chempanda.com For instance, it has been used in the synthesis of 3-bromopyridine. chempanda.com The process can be influenced by the reaction conditions and the presence of other reagents. chempanda.com Research has also explored the use of this compound for the selective bromination of methyl groups on 1,4-dihydropyridine (B1200194) (1,4-DHP) rings. nih.gov
Development of Green Chemistry Protocols Utilizing this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. ijrap.net this compound has proven to be a valuable reagent in the development of more environmentally friendly protocols. beilstein-journals.orgslideshare.net
Advantages of Solvent-Free and Mild Reaction Conditions
A significant advantage of using this compound is its applicability in solvent-free reaction conditions. beilstein-journals.orgslideshare.net As a solid reagent, it can be directly mixed with substrates, eliminating the need for potentially harmful organic solvents. beilstein-journals.orgresearchgate.net This approach not only reduces pollution but can also simplify the work-up and purification process. slideshare.net
Furthermore, many reactions involving this compound can be carried out under mild conditions, such as at room temperature. nih.govrjpbcs.com This reduces energy consumption and can prevent the occurrence of side reactions that may occur at higher temperatures. ijrap.net The use of ultrasound has also been shown to enhance reaction rates and yields under mild conditions. isca.me
Reduction of Byproduct Formation and Enhanced Product Purity
The use of this compound can lead to a reduction in the formation of unwanted byproducts. tandfonline.com In the synthesis of 2-aminothiazoline derivatives, for example, the one-step process avoids the isolation of lachrymatory and unstable intermediates, leading to a cleaner reaction profile. tandfonline.com In the bromination of coumarins, using this compound under solvent-free conditions has been shown to produce fewer unidentified byproducts compared to using bromine in organic solvents, resulting in higher product purity. beilstein-journals.org
Comparative Efficacy and Selectivity of this compound with Alternative Brominating Agents
This compound often exhibits favorable efficacy and selectivity when compared to other common brominating agents like N-bromosuccinimide (NBS) and molecular bromine.
In the bromination of coumarins, this compound under solvent-free conditions has been established as a superior reagent to bromine in an organic solvent, demonstrating better reaction rates, yields, and product purity. beilstein-journals.org When compared to 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) for the bromination of coumarin itself, this compound readily forms the coumarin-3,4-dibromide, whereas TBCHD was found to be resistant even under forcing conditions, highlighting a difference in reactivity and mechanism. cdnsciencepub.com
For the bromination of 1,4-dihydropyridines, this compound is one of several reagents considered, alongside NBS and pyridinium (B92312) bromide–perbromide (PBPB). nih.gov The choice of reagent can significantly impact the reaction outcome and yield. For instance, while NBS is commonly used, its effectiveness can be limited by the solubility of the substrate in the reaction solvent. nih.gov
The selectivity of this compound is also a key feature. In the bromination of substituted pyrroles, the bromine-dioxane complex showed different selectivity compared to other brominating systems like bromine in acetic acid or with a Lewis acid. cdnsciencepub.com Specifically, it favored 4-substitution in certain pyrrole (B145914) derivatives. cdnsciencepub.com This selectivity can be attributed to the nature of the dioxane-bromine complex, where the Br-Br bond is slightly elongated and polarized, influencing its reactivity. nih.gov
Table 3: Comparison of Brominating Agents
| Substrate | Brominating Agent | Conditions | Key Findings | Reference |
| Substituted Coumarins | This compound | Solvent-free | Superior reaction rate, yield, and purity compared to Br2 in organic solvent. | beilstein-journals.org |
| Coumarin | This compound | - | Readily forms coumarin-3,4-dibromide. | cdnsciencepub.com |
| Coumarin | TBCHD | Acetonitrile, reflux | Resistant to bromination. | cdnsciencepub.com |
| 1,4-Dihydropyridines | This compound | Dioxane | A selective method for bromination of methyl groups. | nih.gov |
| 1,4-Dihydropyridines | NBS | Methanol | Low yields with poorly soluble substrates. | nih.gov |
| Methyl 2-pyrrolecarboxylate | This compound | Dioxane | Favored 4-substitution. | cdnsciencepub.com |
Intermolecular Interactions and Complexation Phenomena Relevant to Dioxane Dibromide Systems
Characterization of Dioxane-Bromine Donor-Acceptor Interactions
The interaction between 1,4-dioxane (B91453) and bromine is a classic example of a donor-acceptor or charge-transfer complex. acs.org In this arrangement, the oxygen atoms of the dioxane molecule act as electron donors to the bromine molecule. This interaction is characterized by a halogen bond, a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgwikipedia.org
Spectroscopic studies, including infrared and Raman spectroscopy, have been instrumental in characterizing this complex. acs.org The formation of the complex leads to noticeable shifts in the vibrational frequencies of both the dioxane and bromine molecules. A key finding is the elongation of the Br-Br bond in the complex (0.231 nm) compared to the free bromine molecule (0.228 nm), indicating a slight polarization and enhanced electrophilicity of the bromine molecule within the complex. beilstein-journals.orgnih.gov The orange color of the dioxane dibromide solid is attributed to a charge-transfer transition between the dioxane and bromine. beilstein-journals.orgnih.gov
The crystal structure of the 1:1 adduct of 1,4-dioxane and bromine reveals an endless chain of alternating dioxane and bromine molecules. researchgate.net The distance between the dioxane oxygen and bromine atoms is significantly shorter than the sum of their van der Waals radii, providing strong evidence for the formation of a halogen bond. wikipedia.org
Table 1: Spectroscopic and Structural Data for Dioxane-Bromine Complex
| Parameter | Value | Reference |
|---|---|---|
| Br-Br bond length (complex) | 0.231 nm | beilstein-journals.orgnih.gov |
| Br-Br bond length (free Br₂) | 0.228 nm | beilstein-journals.orgnih.gov |
| O···Br distance | 2.71 Å | wikipedia.org |
Influence of Solvent Media on this compound Reactivity and Complex Stability
The solvent environment plays a crucial role in the reactivity and stability of the this compound complex. The choice of solvent can significantly influence reaction rates and product yields in reactions where this compound is used as a brominating agent.
For instance, in the synthesis of benzimidazoles, acetonitrile (B52724) was found to be the solvent of choice, providing excellent yields, while other solvents like THF, chloroform, ethanol, and water resulted in longer reaction times and lower yields. rjpbcs.com Similarly, in the bromination of coumarins, using this compound under solvent-free conditions proved to be more efficient in terms of reaction rate, yield, and purity of the products compared to reactions carried out in organic solvents, which often produced unidentified byproducts. beilstein-journals.orgresearchgate.net
The polarity of the solvent can affect the stability of charge-transfer complexes. In solvents with low dielectric constants, such as 1,4-dioxane and tetrahydrofuran (B95107) (THF), ion pairs can exist in tight formations, influencing their absorption spectra. rsc.org The stability of stacked molecular complexes is also considerably diminished by the presence of dioxane in aqueous solutions. rsc.org Generally, the choice of solvent can impact the rate and selectivity of chemical transformations by influencing the stability of reactants, transition states, and products. whiterose.ac.uk
Table 2: Effect of Solvent on a Reaction Utilizing this compound
| Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|
| Acetonitrile | Shorter | Excellent (87%) | rjpbcs.com |
| THF | Longer | Lower | rjpbcs.com |
| Chloroform | Longer | Lower | rjpbcs.com |
| Ethanol | Longer | Lower | rjpbcs.com |
| Water | Longer | Lower | rjpbcs.com |
Study of Dioxane Complexation with Metal Halides and Other Species
1,4-Dioxane is known to form complexes with a variety of metal halides, where it typically acts as a bridging ligand between metal centers. wikipedia.org These complexes, often referred to as dioxanates, have been studied for various metal halides, including those of copper, iron, cobalt, and nickel. ias.ac.inias.ac.in
The preparation of these complexes often involves the direct mixing of dioxane with the metallic halide or by reacting a metallic oxide or hydroxide (B78521) with hydrogen chloride gas in dioxane. ias.ac.in The resulting dioxanates can exhibit varying stability. For example, cupric chloride mono-dioxanate is hygroscopic and decomposes in water, while cobalt (II) and nickel (II) chloride dioxanates are quite stable. ias.ac.inias.ac.in
Dioxane can also form complexes with other species. For instance, its interaction with crown ethers in the presence of metal ions has been studied to understand the specific molecular interactions in binary solvent systems. balikesir.edu.tr Furthermore, theoretical studies have explored the adsorption of 1,4-dioxane on metal-doped graphene surfaces, indicating strong chemical binding and charge transfer between the dioxane and the metal atoms. rsc.org
Broader Implications of Dioxane Interactions in Diverse Chemical Systems
The ability of 1,4-dioxane to engage in donor-acceptor interactions has wide-ranging implications across various chemical disciplines. Its role as a solvent, a ligand, and a participant in complex formation influences reaction mechanisms, product distributions, and the properties of chemical systems.
In organic synthesis, the formation of the this compound complex provides a controlled and selective method for bromination reactions. rjpbcs.comrsc.orgbeilstein-journals.org The interactions of dioxane in solvent mixtures can alter the selectivity of acid-catalyzed reactions by affecting the stability of intermediates. acs.org
In coordination chemistry, dioxane's ability to act as a bridging ligand is fundamental to the structure of many metal-organic frameworks and coordination polymers. wikipedia.org The study of dioxane-water interactions is crucial for understanding the properties of this widely used mixed solvent system, with discrepancies in the interpretation of molecular "complexes" formed between the two. sdstate.edu
Furthermore, the interaction of dioxane with various species is relevant in environmental chemistry, particularly in the context of its transport and remediation. rsc.orgwikipedia.org Understanding these intermolecular forces is essential for developing effective strategies for its removal from contaminated sites. The study of reaction kinetics, such as the reaction of atomic bromine with 1,4-dioxane, provides insights into atmospheric and combustion chemistry. kaust.edu.saresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying dioxane dibromide in environmental matrices?
- Methodology : Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for volatile dioxane derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for polar or thermally labile compounds. For aqueous samples, EPA Method 4735 (solid-phase extraction followed by GC/MS) is validated for 1,4-dioxane analysis . Isotope dilution techniques improve accuracy in complex matrices. Validation should include recovery studies, limit of detection (LOD < 1 µg/L), and matrix-specific calibration .
Q. How does the environmental behavior of this compound differ from other halogenated solvents?
- Key Factors : this compound exhibits high solubility in water (miscible) and low soil sorption (Koc ~10–50), leading to rapid groundwater migration. Unlike chlorinated solvents (e.g., TCE), it resists anaerobic biodegradation due to its stable cyclic ether structure. Prioritize fate and transport models that account for its persistence and co-contaminant interactions (e.g., with chlorinated solvents) .
Q. What experimental designs are optimal for assessing this compound toxicity in aquatic ecosystems?
- Approach : Use standardized bioassays (e.g., Daphnia magna acute toxicity tests) with exposure durations ≥48 hours. Measure endpoints like LC50 and oxidative stress biomarkers (e.g., glutathione depletion). Include positive controls (e.g., mercury chloride) and validate results against EPA ECOTOX database entries . For chronic effects, conduct life-cycle studies on model species (e.g., zebrafish) under environmentally relevant concentrations (0.1–10 mg/L) .
Advanced Research Questions
Q. How can contradictory data on this compound’s carcinogenic potential be resolved?
- Analysis Framework : Perform systematic reviews using PRISMA guidelines to evaluate conflicting epidemiological and in vitro studies. Apply weight-of-evidence (WOE) criteria, emphasizing studies with robust dosimetry (e.g., physiologically based pharmacokinetic modeling). Address discrepancies by analyzing metabolic activation pathways—e.g., cytochrome P450-mediated formation of reactive intermediates—and species-specific susceptibility .
Q. What advanced treatment technologies effectively degrade this compound in contaminated groundwater?
- Comparative Evaluation :
- Advanced Oxidation Processes (AOPs) : UV/H2O2 achieves >90% degradation but requires high energy input. Optimize hydroxyl radical (•OH) generation via Fe²⁺-catalyzed Fenton reactions at pH 3–4 .
- Bioremediation : Pilot Pseudomonas spp. bioaugmentation shows promise under aerobic conditions with propane as a cometabolite. Monitor functional genes (e.g., thm operon) to assess degradation efficiency .
- Limitations : Granular activated carbon (GAC) is ineffective due to low adsorption affinity (Freundlich Kf < 0.1) .
Q. What novel synthesis routes improve the yield of this compound derivatives for polymer applications?
- Synthetic Strategies : Optimize ring-opening polymerization using Lewis acid catalysts (e.g., BF3·OEt2) to incorporate this compound into polyethylene backbones. Characterize crosslinking efficiency via FTIR (C-O-C stretching at 1,100 cm⁻¹) and tensile strength testing (target: ≥30 MPa). Mitigate side reactions (e.g., ether cleavage) by controlling reaction temperature (<60°C) and solvent polarity .
Q. How can computational models predict this compound’s interaction with biological macromolecules?
- Modeling Workflow :
Docking Studies : Use AutoDock Vina to simulate binding affinity with DNA repair enzymes (e.g., OGG1).
Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of protein-ligand complexes.
QSAR Analysis : Develop predictive models for acute toxicity using descriptors like logP and polar surface area .
Methodological Guidance for Data Interpretation
Q. What statistical approaches address variability in this compound exposure datasets?
- Recommendations : Apply mixed-effects models to account for spatial heterogeneity in environmental sampling. Use Bayesian hierarchical models to integrate prior data (e.g., historical contamination levels) with new measurements. For censored data (e.g., concentrations below LOD), employ Kaplan-Meier survival analysis .
Q. How should researchers design longitudinal studies to track this compound degradation in soil?
- Protocol : Implement a split-plot design with randomized blocks to test treatments (e.g., biochar amendment vs. chemical oxidation). Collect time-series data on soil pH, organic matter, and dibromide residuals (via GC/MS). Use ANOVA with repeated measures to analyze temporal trends and treatment interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
